Gentisein
Overview
Description
Genistein is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . It has been widely investigated for its anticancer properties .
Synthesis Analysis
Genistein can be biologically synthesized from either p-coumaric acid or naringenin using Escherichia coli as a biotransformation host . Four genes, Os4CL, PeCHS, RcIFS, and OsCPR, were used for genistein production .
Molecular Structure Analysis
Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family . As an isoflavone, mammalian genistein exerts estrogen-like functions .
Chemical Reactions Analysis
Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth . It has been widely investigated for its anticancer properties .
Physical And Chemical Properties Analysis
Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .
Scientific Research Applications
Anticancer Properties
Genistein has been recognized for its potential beneficial effects on various cancers through mechanisms such as apoptotic induction, cell cycle arrest, and anti-inflammatory effects. It demonstrates molecular interactions with cellular targets across diverse cancer models, suggesting its utility in designing novel therapeutic strategies against cancer (Tuli et al., 2019).
Pharmacological Activities
Beyond its anticancer properties, Genistein exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral activities. It also affects angiogenesis, estrogen activity, and has implications for diabetes and lipid metabolism. These activities support its potential in protecting against cardiovascular diseases and reducing the incidence of certain cancers, particularly breast cancer (Sharifi‐Rad et al., 2021).
Antioxidant and Antibrowning Effects
As a potent antioxidant and antibrowning agent, Genistein offers preventative and therapeutic effects for conditions such as postmenopausal syndrome, osteoporosis, and cardiovascular diseases. It has shown to inhibit cancer-related enzymes and protect against cutaneous aging induced by ultraviolet light (Mazumder & Hongsprabhas, 2016).
Role in Metabolic Diseases
Genistein's modulation of metabolic pathways and hormone receptors positions it as a crucial agent in preventing and treating disorders like obesity, osteoporosis, and metabolic syndromes. It inhibits inflammation and promotes apoptosis, which are essential for its effects on carcinogenesis and cancer propagation (Mukund et al., 2017).
Neuroprotective Effects
Genistein's ability to enhance cognitive performance and ameliorate memory impairment through the reduction of oxidative stress and attenuation of neuroinflammation highlights its potential as a natural lead for novel neuroprotective drug development (Fuloria et al., 2022).
Biotechnological Applications
Innovative approaches to enhancing the therapeutic efficacy of Genistein include the fabrication of genistein-loaded biodegradable nanoparticles, which have shown to improve its anticancer effects both in vitro and in vivo, particularly in treating cervical cancer (Zhang et al., 2015).
Hypotensive Effects
Genistein has been explored for its vasodilating, anti-thrombotic, and anti-atherosclerotic properties, suggesting its potential as an anti-hypertensive agent. This includes its mechanisms of action that contribute to the prevention and treatment of hypertension, making it a candidate for therapies targeting elevated blood pressure (Sureda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1,3,7-trihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZBRHHGLJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200944 | |
Record name | Gentisein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gentisein | |
CAS RN |
529-49-7 | |
Record name | 1,3,7-Trihydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentisein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHONE DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gentisein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-TRIHYDROXYXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
321 - 323 °C | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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